

# 2-Chloro-5-hydroxymethylphenylboronic acid

## CAS number

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### Compound of Interest

Compound Name:	2-Chloro-5-hydroxymethylphenylboronic acid
Cat. No.:	B1369529

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### An In-Depth Technical Guide to 2-Chloro-5-hydroxymethylphenylboronic acid

#### Abstract

This technical guide provides a comprehensive overview of **2-Chloro-5-hydroxymethylphenylboronic acid**, a key building block in modern synthetic chemistry. Addressed to an audience of researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, a plausible synthetic pathway, and its principal applications. A significant focus is placed on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. The guide includes a detailed mechanistic overview, a representative experimental protocol, and critical insights into handling, storage, and safety. The objective is to equip the reader with both the foundational knowledge and the practical expertise required to effectively utilize this versatile reagent in a laboratory setting.

## Chemical Identity and Physicochemical Properties

**2-Chloro-5-hydroxymethylphenylboronic acid** is a bifunctional organoboron compound. The presence of three distinct functional groups—a boronic acid, a chloro substituent, and a hydroxymethyl group—makes it a highly valuable and versatile intermediate for creating complex molecular architectures. The boronic acid moiety serves as the reactive handle for cross-coupling reactions, while the chloro and hydroxymethyl groups offer sites for further

functionalization or can be used to modulate the steric and electronic properties of the target molecule.

Property	Value	Source(s)
CAS Number	1003042-59-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BClO <sub>3</sub>	<a href="#">[3]</a>
Molecular Weight	186.40 g/mol	<a href="#">[3]</a>
IUPAC Name	[2-Chloro-5-(hydroxymethyl)phenyl]boronic acid	<a href="#">[3]</a>
Appearance	Typically a white to off-white solid	General knowledge
Solubility	Soluble in organic solvents like methanol, DMSO, and dioxane	General knowledge

## The Synthetic Utility of 2-Chloro-5-hydroxymethylphenylboronic acid

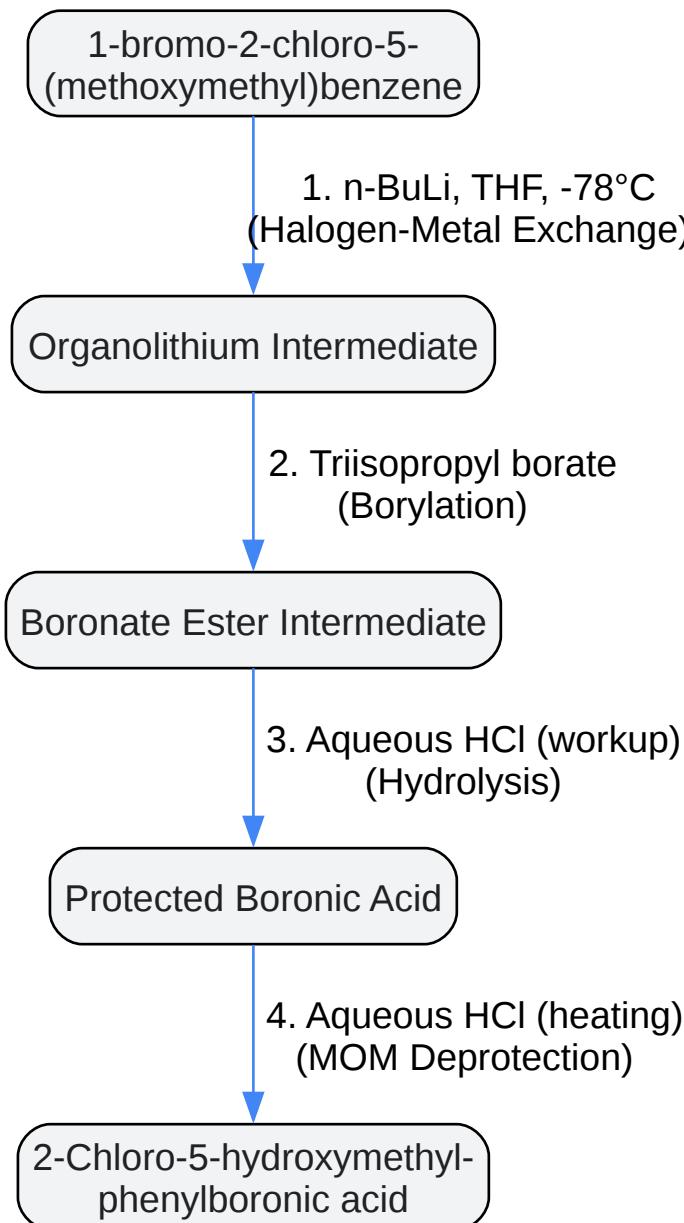
The primary utility of this reagent lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Organoboron compounds are favored in the pharmaceutical industry due to their general stability to air and moisture, relatively low toxicity, and the mild reaction conditions under which they react.[\[4\]](#)[\[5\]](#) The degradation product, boric acid, is considered a "green compound" that can be eliminated by the body.[\[5\]](#)

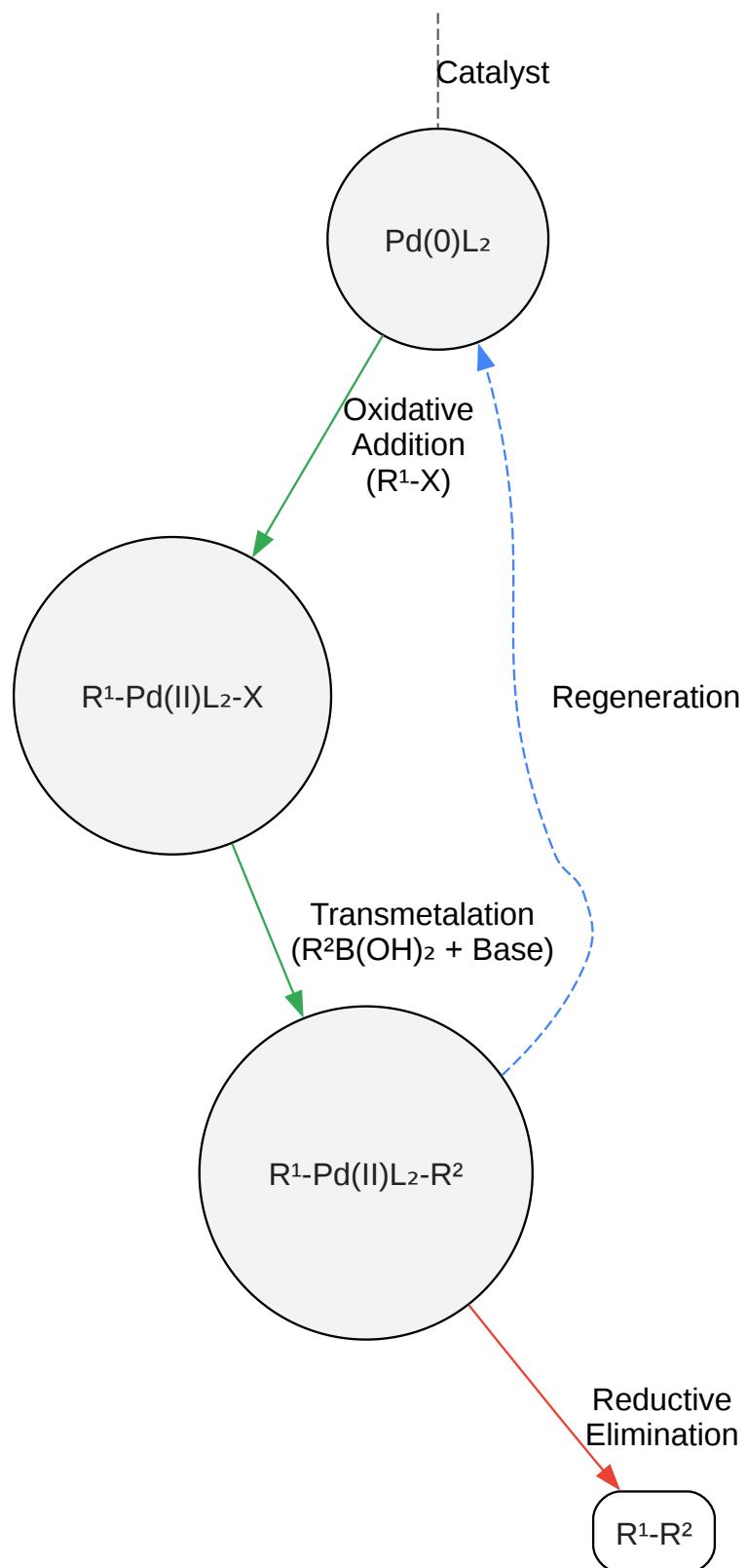
The specific substitution pattern of **2-Chloro-5-hydroxymethylphenylboronic acid** is strategically significant. The ortho-chloro group can influence the dihedral angle of the resulting biaryl product, a critical parameter in tuning the pharmacological properties of a drug candidate. The meta-hydroxymethyl group provides a handle for subsequent synthetic transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion into a leaving group for nucleophilic substitution. This built-in functionality allows for the rapid generation of diverse compound libraries, accelerating structure-activity relationship (SAR) studies in drug discovery.[\[6\]](#)

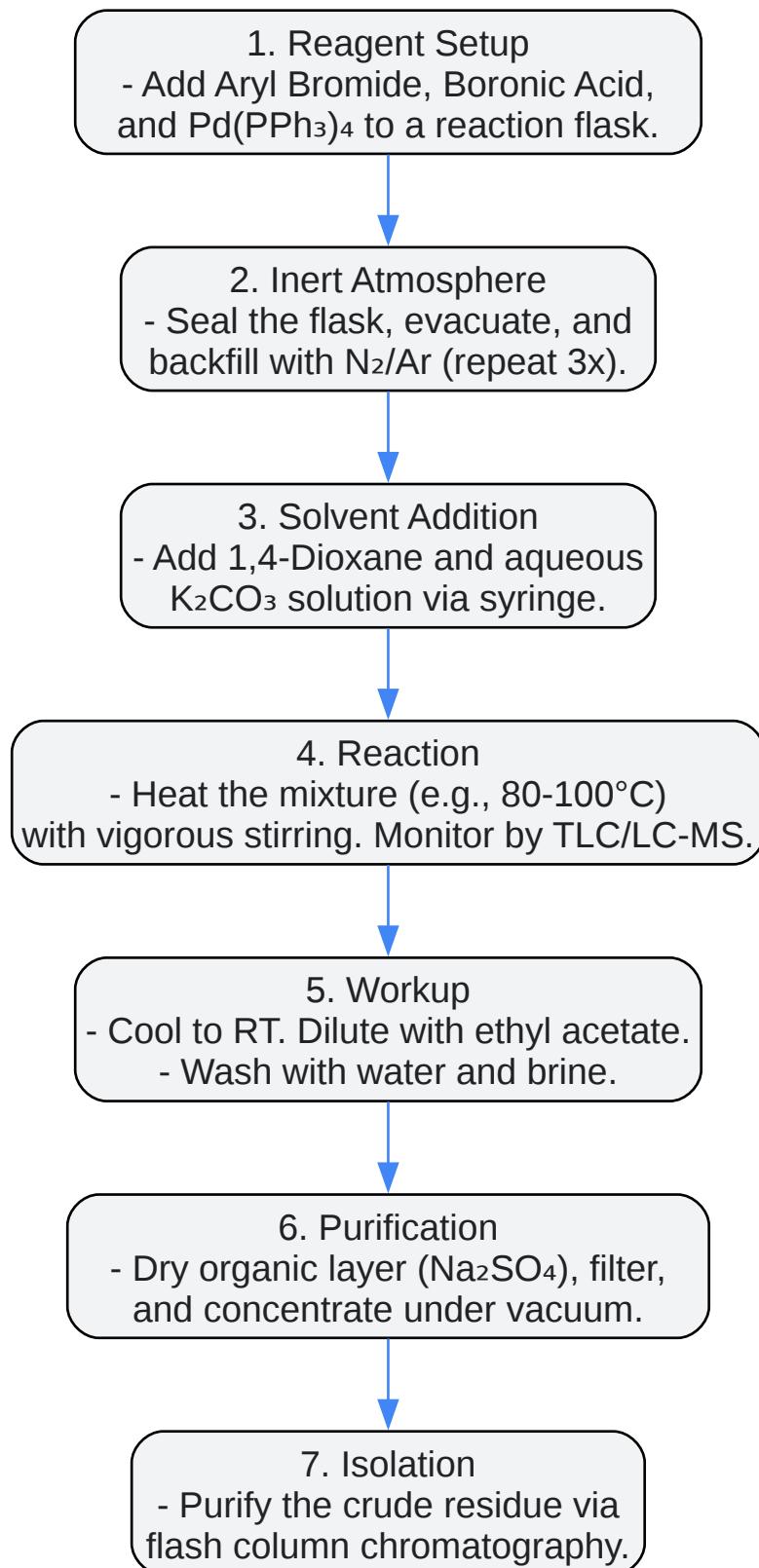
## Proposed Synthetic Pathway

While numerous specific preparations exist for arylboronic acids, a common and robust strategy involves the reaction of an organometallic species with a borate ester, followed by hydrolysis.<sup>[7][8]</sup> A plausible synthesis for **2-Chloro-5-hydroxymethylphenylboronic acid** would start from the commercially available 1-bromo-2-chloro-5-(methoxymethyl)benzene. The methoxymethyl (MOM) group serves as a protecting group for the alcohol, which might otherwise interfere with the formation of the required organometallic intermediate.

The proposed workflow involves a halogen-metal exchange followed by borylation and subsequent deprotection.





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